molecular formula C26H28N2O2 B11124781 2-[(4-tert-butylphenoxy)methyl]-1-(2-methoxybenzyl)-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-(2-methoxybenzyl)-1H-benzimidazole

Cat. No.: B11124781
M. Wt: 400.5 g/mol
InChI Key: TYHCXTRWLMSJHD-UHFFFAOYSA-N
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Description

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-tert-butylphenol with formaldehyde to form 4-tert-butylphenoxymethyl chloride. This intermediate is then reacted with 2-methoxybenzylamine to yield the desired benzodiazole compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenoxy)methyl]phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its tert-butyl and methoxy substituents contribute to its stability and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]benzimidazole

InChI

InChI=1S/C26H28N2O2/c1-26(2,3)20-13-15-21(16-14-20)30-18-25-27-22-10-6-7-11-23(22)28(25)17-19-9-5-8-12-24(19)29-4/h5-16H,17-18H2,1-4H3

InChI Key

TYHCXTRWLMSJHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4OC

Origin of Product

United States

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